Chemerin-9, Human

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It plays significant roles in adipogenesis, angiogenesis, skin function, metabolic activity, and tumorigenesis . Initially secreted by the liver and white adipose tissue as prochemerin, the 163-amino acid precursor protein is cleaved by specific serine proteases to become a chemotactically-active protein isoform of chemerin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chemerin is produced by the liver and secreted into the circulation as a precursor. It is also expressed in some tissues where it can be activated locally . The precursor form of chemerin is inactive, but proteases from the coagulation and fibrinolytic cascades, as well as from inflammatory reactions, process the C-terminus of chemerin to first activate it and then subsequently inactivate it .

Industrial Production Methods

Industrial production methods for chemerin involve recombinant DNA technology, where the gene encoding chemerin is inserted into an expression vector and introduced into a host cell, such as Escherichia coli or yeast. The host cells are then cultured, and the chemerin protein is expressed, harvested, and purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

Chemerin undergoes various biochemical reactions, including proteolytic cleavage, which activates or inactivates the protein . It can also undergo phosphorylation and glycosylation, which can affect its activity and stability.

Common Reagents and Conditions

Common reagents used in the activation of chemerin include serine proteases such as trypsin and chymotrypsin . The conditions for these reactions typically involve physiological pH and temperature.

Major Products Formed

The major product formed from the activation of chemerin is the active isoform of the protein, which can then interact with its receptors to exert its biological effects .

Aplicaciones Científicas De Investigación

Chemerin has a wide range of scientific research applications:

Chemistry: Chemerin is studied for its role in adipogenesis and lipid metabolism.

Medicine: Chemerin is being investigated for its potential roles in metabolic and cardiovascular diseases, including atherosclerosis, diabetes, hypertension, and pre-eclampsia.

Industry: Chemerin is used in the development of diagnostic assays and as a biomarker for various diseases.

Mecanismo De Acción

Chemerin exerts its effects by binding to its receptors, which include chemokine-like receptor 1, C-C chemokine receptor-like 2, and G protein-coupled receptor 1 . Upon binding to these receptors, chemerin activates intracellular signaling pathways that regulate various biological processes, including inflammation, adipogenesis, and angiogenesis . The specific pathways involved include the MAPK/ERK pathway and the PI3K/Akt pathway .

Comparación Con Compuestos Similares

Chemerin-9 is similar to other chemerin isoforms, such as chemerin-13, which also acts as an agonist for chemokine-like receptor 1 . chemerin-9 is unique in its specific cleavage sites and the resulting bioactive forms, which can exhibit varying degrees of activity and stability . Other similar compounds include adipokines like leptin and adiponectin, which also play roles in adipogenesis and metabolic regulation .

Conclusion

Chemerin-9, Human, is a multifunctional protein with significant roles in various biological processes. Its unique activation and signaling mechanisms make it a valuable target for scientific research and potential therapeutic applications. Understanding its preparation methods, chemical reactions, and mechanism of action can provide insights into its diverse functions and applications in medicine and industry.

Propiedades

Fórmula molecular |

C54H66N10O13 |

|---|---|

Peso molecular |

1063.2 g/mol |

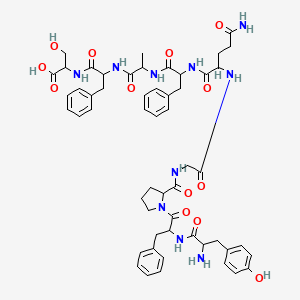

Nombre IUPAC |

2-[[2-[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77) |

Clave InChI |

QLVGSBXIQFERFK-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one](/img/structure/B12297565.png)

![7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-](/img/structure/B12297602.png)

![N-(4-hydroxycyclohexyl)-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12297604.png)

![[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B12297625.png)

![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)

![(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B12297632.png)

![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12297637.png)

![3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12297641.png)